Decanoyl-CoA (CAS 1264-57-9) is a 10-carbon, saturated medium-chain fatty acyl-coenzyme A thioester. In laboratory and industrial procurement, it serves as a critical standardized substrate for investigating lipid metabolism, specifically mitochondrial beta-oxidation and acyltransferase kinetics . Unlike free decanoic acid, which requires ATP-dependent activation by acyl-CoA synthetases, Decanoyl-CoA provides the pre-activated thioester bond necessary for immediate enzymatic utilization . Its specific 10-carbon chain length offers a highly calibrated balance of aqueous solubility and hydrophobic interaction, making it a preferred baseline material for medium-chain acyl-CoA dehydrogenase (MCAD) assays and quorum-sensing molecule biosynthesis .
Substituting Decanoyl-CoA with closely related acyl-CoA analogs fundamentally alters assay reproducibility and enzyme kinetics. Long-chain substitutes like Palmitoyl-CoA (C16) are highly amphipathic and form micelles at low micromolar concentrations, which frequently causes substrate inhibition and necessitates the use of detergents that can denature sensitive proteins [1]. Conversely, shorter-chain analogs like Hexanoyl-CoA (C6) lack sufficient hydrophobic surface area, leading to drastically reduced binding affinities in target enzymes [2]. Procurement of the exact C10 chain length is therefore mandatory for assays requiring high substrate concentrations without micellar interference, or when precisely isolating medium-chain specific metabolic pathways from long-chain background activity.
In enzymatic assays, long-chain acyl-CoAs are prone to forming micelles that cause substrate inhibition. At 37°C, Palmitoyl-CoA exhibits a critical micelle concentration (CMC) of 75 µM, and Oleoyl-CoA forms micelles at 67 µM, strictly limiting their usable concentration range in solution [1]. In contrast, Decanoyl-CoA demonstrates no evidence of micelle formation at concentrations up to 200 µM under identical conditions[1]. This allows Decanoyl-CoA to be utilized at much higher working concentrations without triggering micelle-induced enzyme inhibition or requiring the addition of stabilizing detergents.
| Evidence Dimension | Critical Micelle Concentration (CMC) at 37°C |
| Target Compound Data | Decanoyl-CoA: > 200 µM (No micelle formation observed) |
| Comparator Or Baseline | Palmitoyl-CoA (C16): 75 µM |
| Quantified Difference | Decanoyl-CoA remains soluble as a monomer at >2.6x higher concentrations than Palmitoyl-CoA. |
| Conditions | Aqueous buffer (50 mM KCl, 10 mM Hepes, pH 7.5) at 37°C. |
Enables researchers to run high-concentration kinetic assays without detergent artifacts or premature substrate inhibition.
Decanoyl-CoA serves as the highest-affinity substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD), the enzyme responsible for the initial step of mitochondrial beta-oxidation for medium-chain fatty acids. Kinetic profiling demonstrates that MCAD has a Km of 2.5 µM for Decanoyl-CoA [1]. When substituted with shorter chain lengths, the binding affinity drops significantly: Octanoyl-CoA (C8) has a Km of 3.4 µM, and Hexanoyl-CoA (C6) has a Km of 15 µM [1]. This quantitative preference makes Decanoyl-CoA the most sensitive probe for measuring MCAD catalytic efficiency.
| Evidence Dimension | Michaelis constant (Km) for MCAD |
| Target Compound Data | Decanoyl-CoA: 2.5 µM |
| Comparator Or Baseline | Hexanoyl-CoA (C6): 15 µM |
| Quantified Difference | Decanoyl-CoA exhibits a 6-fold higher binding affinity (lower Km) than Hexanoyl-CoA. |
| Conditions | In vitro MCAD enzymatic kinetic assay. |
Selecting Decanoyl-CoA maximizes assay sensitivity and accuracy when diagnosing MCAD deficiencies or screening MCAD modulators.
Decanoyl-CoA occupies a unique metabolic intersection between medium- and long-chain oxidation pathways. While LCAD primarily targets long-chain substrates, it retains significant activity toward Decanoyl-CoA with a Km of 24.3 µM [1]. In contrast, the shorter Octanoyl-CoA (C8) has a Km of 123.0 µM for LCAD, rendering it effectively unmetabolized by LCAD in the absence of MCAD [1]. This specific 5-fold difference in Km allows Decanoyl-CoA to undergo partial beta-oxidation in MCAD-knockout models where C8-CoA cannot.
| Evidence Dimension | Michaelis constant (Km) for LCAD |
| Target Compound Data | Decanoyl-CoA: 24.3 µM |
| Comparator Or Baseline | Octanoyl-CoA (C8): 123.0 µM |
| Quantified Difference | Decanoyl-CoA has a ~5-fold higher affinity for LCAD compared to Octanoyl-CoA. |
| Conditions | In vitro LCAD enzymatic kinetic assay. |
Crucial for researchers designing knockout studies, as Decanoyl-CoA can bridge LCAD/MCAD activity gaps that shorter analogs cannot.
Because Decanoyl-CoA exhibits the lowest Km (2.5 µM) among medium-chain substrates for MCAD, it is the optimal procurement choice for clinical and biochemical assays measuring MCAD activity [1]. Using this exact compound ensures maximum signal-to-noise ratios in dye-reduction or mass spectrometry-based assays designed to detect MCAD deficiencies in patient fibroblasts or engineered cell lines.
In high-throughput screening of acyltransferases or thioesterases, substrates must remain soluble without forming inhibitory micelles. Decanoyl-CoA's ability to remain monomeric at concentrations exceeding 200 µM allows buyers to formulate detergent-free assay buffers [2]. This prevents the artificial enzyme denaturation or altered liposome binding often caused by the detergents required when using Palmitoyl-CoA.
For laboratories studying compensatory lipid metabolism, Decanoyl-CoA is the specific chain length required to probe the functional overlap between LCAD and MCAD. Because Decanoyl-CoA (Km = 24.3 µM) can be metabolized by LCAD while Octanoyl-CoA (Km = 123.0 µM) cannot, it serves as a precise metabolic tracer for evaluating LCAD rescue activity in MCAD-knockout (MCADL-/-) murine models [3].